molecular formula C14H17NO5 B12840349 5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid

5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B12840349
M. Wt: 279.29 g/mol
InChI Key: QUIDJEBZWGVSFE-UHFFFAOYSA-N
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Description

5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound that features a tetrahydropyran ring, a benzyloxycarbonyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the tetrahydropyran ring, which can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The benzyloxycarbonyl group is then introduced through a reaction with benzyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in selective reactions without interference from other functional groups. The tetrahydropyran ring provides structural stability and can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((Benzyloxy)carbonyl)amino)tetrahydro-2H-pyran-2-carboxylic acid is unique due to its combination of a benzyloxycarbonyl group, an amino acid moiety, and a tetrahydropyran ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications .

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

5-(phenylmethoxycarbonylamino)oxane-2-carboxylic acid

InChI

InChI=1S/C14H17NO5/c16-13(17)12-7-6-11(9-19-12)15-14(18)20-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,18)(H,16,17)

InChI Key

QUIDJEBZWGVSFE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OCC1NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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